molecular formula C8H11Cl2N5O2S2 B2426968 4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride CAS No. 1384428-78-7

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride

Cat. No. B2426968
CAS RN: 1384428-78-7
M. Wt: 344.23
InChI Key: CLTKRKGMFBDTSO-UHFFFAOYSA-N
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Description

“4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride” is a chemical compound with the molecular formula C8H11Cl2N5O2S2 . It has a molecular weight of 344.24 .


Molecular Structure Analysis

The molecular structure of this compound includes a thiadiazole ring, a benzene ring, and a sulfonamide group . The exact structure would require more detailed spectroscopic data for confirmation.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 344.24 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .

Scientific Research Applications

Synthesis and Structural Characterization : A series of benzenesulfonamides incorporating aroylhydrazone, piperidinyl, sulfone, [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties was investigated as inhibitors of four α-carbonic anhydrases. These compounds showed significant inhibition of carbonic anhydrases, particularly isoforms associated with tumor cells, suggesting their potential in therapeutic applications (Alafeefy et al., 2015). Additionally, novel sulfonamide derivatives incorporating various moieties have been synthesized, and single crystals suitable for X-ray diffraction were successfully grown, revealing insights into their structural properties (Camí et al., 2006).

Antiviral and Antimicrobial Activities : Derivatives of thiadiazole sulfonamides were synthesized and tested for antiviral activity against the tobacco mosaic virus. Two compounds in particular demonstrated noteworthy antiviral properties (Chen et al., 2010). Moreover, novel benzene sulfonamide derivatives were synthesized, which included biologically active hydrazones and thiadiazoles, and displayed antimicrobial activity, confirming their potential in addressing microbial infections (El-Morsy, 2014).

Anticancer Evaluation : Pyrazole derivatives, including 4-isothiocyanato-N-(1-phenyl-1H-pyrazol-5-yl)benzene sulfonamide, were synthesized and evaluated for their in vitro anticancer activity against Ehrlich ascites carcinoma cells. Some derivatives showed promising results, outperforming the reference drug doxorubicin, indicating their potential in cancer treatment (El-Gaby et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2S2.2ClH/c9-11-6-1-3-7(4-2-6)17(14,15)13-8-12-10-5-16-8;;/h1-5,11H,9H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTKRKGMFBDTSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN)S(=O)(=O)NC2=NN=CS2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydrazinyl-N-(1,3,4-thiadiazol-2-yl)benzene-1-sulfonamide dihydrochloride

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